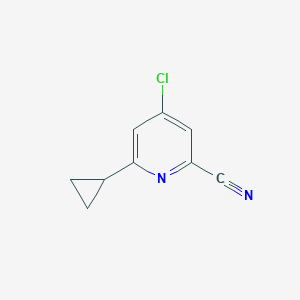

4-Chloro-6-cyclopropylpicolinonitrile

Description

4-Chloro-6-cyclopropylpicolinonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 6-position, and a nitrile functional group at the 2-position.

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

4-chloro-6-cyclopropylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-8(5-11)12-9(4-7)6-1-2-6/h3-4,6H,1-2H2 |

InChI Key |

DUAXERPMWCPPQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=N2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropylpicolinonitrile typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine-2-carbonitrile.

Cyclopropylation: The 4-chloropyridine-2-carbonitrile undergoes a cyclopropylation reaction. This can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-Chloro-6-cyclopropylpicolinonitrile.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-cyclopropylpicolinonitrile may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropylpicolinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Cyclization Reactions: The cyclopropyl group can undergo ring-opening or ring-closing reactions, leading to the formation of different cyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₉H₆ClN₂ (inferred from analogs such as 4-Chloro-6-methylpicolinonitrile and nitrile-containing pyridine derivatives).

- Functional Groups : Chloro (electron-withdrawing), cyclopropyl (sterically bulky), and nitrile (polar, reactive).

- Applications : Serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactive nitrile group and unique substitution pattern.

Comparison with Similar Compounds

The chemical and biological properties of 4-Chloro-6-cyclopropylpicolinonitrile are shaped by its substituents. Below is a detailed comparison with structurally related compounds, highlighting differences in reactivity, steric effects, and applications.

Structural and Functional Group Comparisons

Impact of Substituents on Properties

Chlorine Atom :

- Enhances electrophilicity at the 4-position, enabling substitution reactions .

- Compounds lacking the chloro group (e.g., Ethyl 6-cyclopropylpicolinate ) show reduced reactivity in halogen-dependent coupling reactions.

Ethyl 4-chloro-6-cyclopropylpicolinate is preferred over methyl esters in agrochemicals due to prolonged activity.

Nitrile vs. Ester/Carbonyl Groups: Nitriles (e.g., 4-Chloro-6-methylpicolinonitrile ) participate in click chemistry and serve as precursors to amines or carboxylic acids. Esters (e.g., Ethyl 4-chloro-6-cyclopropylpicolinate ) are more hydrolytically stable but less reactive in metal-catalyzed cross-couplings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.